6-Bromohexanoic acid

Übersicht

Beschreibung

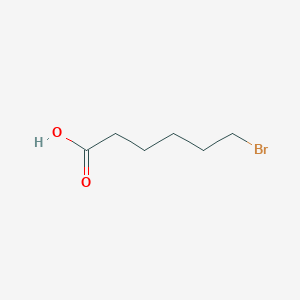

6-Bromohexanoic acid (C₆H₁₁BrO₂, molecular weight: 195.054 g/mol) is a brominated carboxylic acid with a terminal bromine atom on a six-carbon aliphatic chain . Its crystal structure, determined via X-ray diffraction, reveals a monoclinic system (space group P2₁/n) with lattice parameters a = 10.6730(14) Å, b = 5.2781(6) Å, c = 14.7781(18) Å, and β = 109.610(4)°. The hydrocarbon chain adopts an ideal zig-zag conformation, and key bond lengths include C–Br (1.9549(19) Å) and C–O (1.215(2) and 1.315(2) Å) .

The compound is commercially available and often used as a precursor in nucleophilic substitution reactions, such as the Meyer reaction, to synthesize polyfunctional derivatives like arsonic acids . Its terminal bromine enhances reactivity, making it valuable in pharmaceutical and polymer chemistry.

Vorbereitungsmethoden

Ring-Opening of ε-Caprolactone with Hydrogen Bromide Gas

The most widely documented method for synthesizing 6-bromohexanoic acid involves the ring-opening reaction of ε-caprolactone with dry hydrogen bromide (HBr) gas in organic solvents . This approach is favored for its high yield (>90%) and scalability.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of bromide ions on the electrophilic carbonyl carbon of ε-caprolactone, leading to ring opening and formation of this compound . Key parameters include:

-

Solvent : Non-polar solvents (e.g., hexane, cyclohexane, toluene) or halogenated solvents (e.g., dichloromethane) .

-

HBr Stoichiometry : 1.0–2.0 molar equivalents relative to ε-caprolactone .

Industrial-Scale Production

Industrial protocols utilize continuous flow reactors to enhance efficiency and purity. For example, a patented method (CN100519504C) describes large-scale synthesis using toluene or hexane, achieving 95% yield and 99.2% purity . Post-reaction, cooling to ≤30°C precipitates the product, which is isolated via filtration .

Table 1: Representative Examples from Patent CN100519504C

| Example | Solvent | HBr (equiv.) | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Hexane | 1.1 | 20–30 | 95 | 99.2 |

| 2 | Cyclohexane | 1.2 | 30–40 | 92 | 99.4 |

| 3 | Toluene | 1.3 | 40–50 | 95 | 99.1 |

| 4 | CH₂Cl₂/Hexane | 1.8 | 0–20 | 93 | 99.2 |

Bromination of Hexanoic Acid

While less common, direct bromination of hexanoic acid has been reported, though detailed protocols are sparse in the literature. This method typically involves:

A notable example from Tetrahedron (1988) describes bromination via Hell–Volhard–Zelinsky (HVZ) reaction , where hexanoic acid reacts with bromine in the presence of red phosphorus, yielding this compound at 48% yield . However, this method is less efficient than the ε-caprolactone route.

Synthesis from Cyclohexanone

An alternative pathway involves oxidation of cyclohexanone followed by HBr treatment:

-

Oxidation : Cyclohexanone is oxidized to ε-caprolactone using hydrogen peroxide (H₂O₂) .

-

Ring-Opening : The lactone is treated with aqueous HBr to yield this compound .

This two-step process achieves a total yield of 48%, making it less economically viable compared to direct ring-opening .

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| ε-Caprolactone + HBr | 90–95 | 99.1–99.4 | High | High |

| Hexanoic Acid Bromination | 48–86 | 85–90 | Moderate | Moderate |

| Cyclohexanone Oxidation | 48 | 80–85 | Low | Low |

The ε-caprolactone method dominates due to its simplicity, high yield, and compatibility with industrial processes . In contrast, bromination routes suffer from lower yields and purification challenges .

Industrial and Environmental Considerations

-

Solvent Recovery : Halogenated solvents (e.g., CH₂Cl₂) are distilled and reused, minimizing waste .

-

Byproduct Management : Excess HBr is neutralized or recycled, adhering to green chemistry principles .

-

Regulatory Compliance : Patents emphasize compliance with safety standards for handling HBr gas, which is corrosive and requires controlled environments .

Analyse Chemischer Reaktionen

Substitution Reactions

The terminal bromine atom undergoes nucleophilic substitution reactions, forming derivatives with varied functional groups.

Key reactions and conditions:

-

Hydroxide substitution : Reacting with NaOH in aqueous conditions yields 6-hydroxyhexanoic acid via SN2 mechanism .

-

Thiol substitution : Treatment with potassium thioacetate introduces thiol groups, forming thioether derivatives after hydrolysis .

-

Amine substitution : Reaction with ammonia or primary amines produces aminohexanoic acid derivatives .

Table 1: Substitution Reaction Parameters

Reduction Reactions

The bromine atom can be replaced via catalytic hydrogenation:

-

Hydrogenation : Using H₂ gas and palladium catalysts under mild conditions (25–50°C) reduces the C–Br bond to C–H, yielding hexanoic acid .

Mechanistic insight :

-

The reaction proceeds via radical intermediates in the presence of Pd/C catalysts, with complete conversion achieved within 3–5 hours .

Oxidation Reactions

This compound undergoes oxidation at the carboxylic acid group or alkyl chain:

-

Carboxylic acid oxidation : Strong oxidizers like KMnO₄ decarboxylate the compound to form CO₂ and bromopentane derivatives .

-

Chain oxidation : Ozone or peroxides cleave the C–Br bond, generating shorter-chain bromoalkanes .

Table 2: Oxidation Outcomes

| Oxidizing Agent | Conditions | Major Products | Byproducts |

|---|---|---|---|

| KMnO₄ (acidic) | 80°C, 2 hours | Bromopentane, CO₂ | MnO₂ |

| Ozone (O₃) | -20°C, 1 hour | Bromobutanal | HBr |

Biochemical Interactions

This compound mimics lipoic acid in enzymatic systems, enabling xenobiotic incorporation:

-

Pyruvate dehydrogenase complex (PDC-E2) : Substitutes lipoic acid in ATP/GTP-dependent reactions, forming immunogenic neo-antigens .

Table 3: Nucleotide-Dependent Incorporation Efficiency

| Nucleotide Triphosphate | Relative Incorporation (6BH vs. Lipoic Acid) |

|---|---|

| ATP | 6BH favored (3:1 ratio) |

| GTP | Lipoic acid favored (1:2 ratio) |

Polymer Chemistry

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6-Bromohexanoic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its role in:

- Preparation of N-acylsulfonamides : This application is significant in medicinal chemistry for developing new pharmaceutical agents .

- Synthesis of Diarylthioethers : These compounds have applications in materials science and medicinal chemistry .

- Formation of 2-lithio-1,3-dithian : This is relevant for synthesizing complex organic molecules .

Medicinal Chemistry

The compound has potential applications in drug development, particularly:

- Anticancer Research : this compound has been utilized in preparing anionic mitomycin C-dextran conjugates, which are designed for targeted drug delivery systems .

- Antibacterial Activity : Studies have indicated that this compound exhibits antibacterial properties, making it a candidate for developing new antimicrobial agents.

Biochemical Research

In biochemical studies, this compound is used to explore enzyme activity and metabolic pathways. Its ability to act as an electrophile allows it to participate in various biochemical reactions, aiding researchers in understanding biological processes .

Polymer Chemistry

The compound is employed in the production of specialty polymers, enhancing properties such as flexibility and durability. These polymers are crucial for applications in coatings, adhesives, and other industrial materials .

Agricultural Chemicals

This compound plays a role in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides that can improve crop yield .

Material Science

Its unique properties make it valuable for creating surfactants and emulsifiers used in cosmetics and food products, highlighting its versatility across different industries .

Case Study 1: Anticancer Applications

A study demonstrated that conjugating this compound with mitomycin C significantly increased the drug's efficacy against cancer cells while reducing systemic toxicity. This research underscores the potential of this compound in targeted cancer therapies.

Case Study 2: Antibacterial Properties

Research conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This finding opens avenues for developing new antibacterial agents based on this compound.

Case Study 3: Polymer Development

In polymer chemistry, experiments showed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability. These enhancements are critical for applications requiring durable materials.

Wirkmechanismus

The mechanism of action of 6-bromohexanoic acid involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .

Vergleich Mit ähnlichen Verbindungen

Bromoacetic Acid (C₂H₃BrO₂)

Structural Differences: Bromoacetic acid has a shorter two-carbon chain with bromine adjacent to the carboxylic group, unlike 6-bromohexanoic acid’s terminal bromine. Reactivity: Bromoacetic acid’s bromine is more electrophilic due to proximity to the electron-withdrawing -COOH group, leading to faster nucleophilic substitution. In contrast, this compound’s bromine is less activated, requiring harsher conditions for substitution . Applications: Bromoacetic acid is used in herbicides, while this compound serves as a spacer in drug conjugates (e.g., mitomycin C-dextran) .

6-Azidohexanoic Acid (C₆H₁₁N₃O₂)

Synthesis: this compound reacts with sodium azide (NaN₃) to replace Br with an azide (-N₃) group. Structural Data:

- NMR Shifts :

| Compound | –CH₂X (ppm) | –CH₂COOH (ppm) | –COOH (ppm) | |

|---|---|---|---|---|

| This compound | 3.5 | 2.21 | 11.89 | |

| 6-Azidohexanoic acid | 3.32 | 2.54 | 11.88 |

Applications : The azide group enables click chemistry for bioconjugation, such as peptide-drug conjugates .

6-Mercaptohexanoic Acid (C₆H₁₂O₂S)

Synthesis: this compound reacts with thiourea under reflux to replace Br with a thiol (-SH) group, achieving 90% yield . Reactivity: The thiol group facilitates disulfide bond formation, useful in polymer crosslinking (e.g., poly(ε-thiocaprolactone)) .

ε-Aminocaproic Acid (C₆H₁₃NO₂)

Structural Differences: Replaces Br with an amine (-NH₂) group. Applications: Used in cationic drug conjugates (e.g., mitomycin C-dextran). Compared to anionic this compound conjugates, cationic derivatives show stronger electrostatic cellular adsorption .

Ethyl 6-Bromohexanoate (C₈H₁₅BrO₂)

Synthesis: Esterification of this compound with ethanol. Properties: Higher lipophilicity due to the ester group, enhancing solubility in organic solvents. Used in carnitine transport studies and alkylation reactions .

Radioiodinated Derivatives (e.g., 16-Iodo-9-hexadecenoic Acid)

Synthesis: Bromine in this compound is replaced with ¹²³I via iodide displacement. Applications: Myocardial imaging agents. Compared to iodine monochloride addition in unsaturated fatty acids, bromide replacement offers higher specific activity and myocardial specificity .

Physicochemical and Functional Comparisons

| Compound | Functional Group | Key Applications | Reactivity Notes |

|---|---|---|---|

| This compound | -Br | Drug conjugates, polymer synthesis | Terminal Br allows selective substitution |

| Bromoacetic acid | -Br (adjacent) | Herbicides, alkylating agents | High electrophilicity due to -COOH |

| 6-Azidohexanoic acid | -N₃ | Bioconjugation (click chemistry) | Bioorthogonal reactivity |

| 6-Mercaptohexanoic acid | -SH | Polymers, disulfide crosslinking | Thiol-disulfide exchange |

| Ethyl 6-bromohexanoate | -Br (ester) | Alkylation, organic synthesis | Enhanced lipophilicity |

Challenges and Limitations

- Synthesis Constraints: Direct bromination of 6-hydroxyhexanoic acid using PBr₃ fails; ester intermediates are required for efficient Br substitution .

- Cellular Interactions: Anionic this compound conjugates exhibit weaker cellular adsorption compared to cationic ε-aminocaproic acid derivatives, limiting drug delivery efficiency .

Biologische Aktivität

6-Bromohexanoic acid (C6H11BrO2), also known as 6-bromocaproic acid, is a bromo-substituted fatty acid that has garnered attention for its biological activities and potential applications in medicinal chemistry. This compound exhibits a range of biological effects, including antibacterial, anticancer, and biochemical properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

- Molecular Formula : C6H11BrO2

- Molecular Weight : 195.06 g/mol

- Melting Point : 32-34 °C

- Boiling Point : 165-170 °C at 20 mmHg

- Purity : ≥97% (commonly available from suppliers like Sigma-Aldrich and TCI Chemicals) .

1. Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound. In vitro assays indicate that this compound can inhibit the growth of various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 µg/mL | |

| Escherichia coli | 128 µg/mL | |

| Methicillin-resistant S. aureus (MRSA) | 32 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis. The compound's effectiveness against MRSA is particularly noteworthy, suggesting potential therapeutic applications in treating resistant infections.

2. Anticancer Properties

This compound has been investigated for its anticancer properties, particularly in relation to its role as a precursor in synthesizing polymeric prodrugs such as mitomycin C-dextran conjugates.

Case Study: Mitomycin C-Dextran Conjugate

A study explored the synthesis of a mitomycin C-dextran conjugate using this compound as a key intermediate. The resulting conjugate exhibited enhanced cytotoxicity against cancer cells compared to free mitomycin C, indicating that the incorporation of bromohexanoic acid enhances the drug's effectiveness by improving solubility and targeting capabilities .

3. Biochemical Applications

In biochemical research, this compound is utilized in various synthetic pathways and as a building block for more complex molecules. Its application in synthesizing thiol derivatives has been reported, which can be further modified for use in drug delivery systems .

Mechanistic Insights

The structural characteristics of this compound contribute to its biological activity. The presence of a bromo substituent at the ω-position of the hexanoic acid chain influences its interaction with biological targets, enhancing its lipophilicity and ability to penetrate cellular membranes .

Table 2: Structural Characteristics

| Bond Type | Length (Å) |

|---|---|

| C–Br | 1.9549(19) |

| C–O (carboxyl) | 1.215(2) |

| C–O (hydroxyl) | 1.315(2) |

The formation of hydrogen bonds between carboxyl groups in neighboring molecules suggests potential for self-association, which may play a role in its biological interactions .

Eigenschaften

IUPAC Name |

6-bromohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRVNSHHLPQGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063366 | |

| Record name | 6-Bromohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-70-8 | |

| Record name | 6-Bromohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Bromohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.